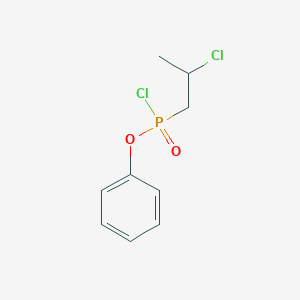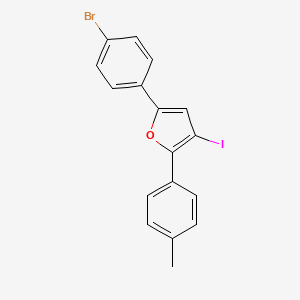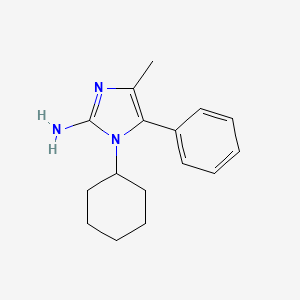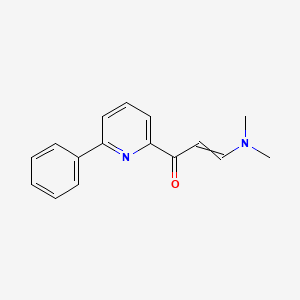
Phenyl (2-chloropropyl)phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (2-chloropropyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H11Cl2O2P It is a derivative of phosphonochloridate, characterized by the presence of a phenyl group and a 2-chloropropyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl (2-chloropropyl)phosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with 2-chloropropanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl (2-chloropropyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and 2-chloropropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include phosphonamides, phosphonates, and phosphonothioates.
Oxidation Reactions: Products include phosphonic acids.
Reduction Reactions: Products include phosphonates.
Aplicaciones Científicas De Investigación
Phenyl (2-chloropropyl)phosphonochloridate has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl (2-chloropropyl)phosphonochloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets include enzymes such as acetylcholinesterase, where the compound acts as an inhibitor by forming a stable phosphonyl-enzyme complex.
Comparación Con Compuestos Similares
Phenyl (2-chloropropyl)phosphonochloridate can be compared with other similar compounds such as:
Diethyl phosphorochloridate: Similar in structure but with ethyl groups instead of phenyl and 2-chloropropyl groups.
Phenylphosphonic dichloride: Lacks the 2-chloropropyl group.
2-Chloropropylphosphonic dichloride: Lacks the phenyl group.
Propiedades
Número CAS |
849811-73-0 |
|---|---|
Fórmula molecular |
C9H11Cl2O2P |
Peso molecular |
253.06 g/mol |
Nombre IUPAC |
[chloro(2-chloropropyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-8(10)7-14(11,12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
SJFJVFMQSMWTEC-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(=O)(OC1=CC=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)


![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)


